molecular formula C15H13NO5 B12581680 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate CAS No. 646507-34-8

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate

Cat. No.: B12581680
CAS No.: 646507-34-8
M. Wt: 287.27 g/mol
InChI Key: KTBDIXIKMYEREY-UHFFFAOYSA-N
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Description

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azides, propargyl bromide, and anhydrous potassium carbonate . Major products formed from these reactions include triazole derivatives and other coumarin-based compounds .

Scientific Research Applications

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the antimicrobial activity of the compound. Additionally, coumarins can modulate reactive oxygen species and inhibit tumor angiogenesis, contributing to their anticancer properties .

Comparison with Similar Compounds

1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate can be compared with other similar compounds, such as:

  • 4-Methyl-2-oxo-2H-1-benzopyran-7-yl acetate
  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • Baicalein 7-O-β-D-glucuronide

These compounds share similar structural features but differ in their specific functional groups and biological activities .

Properties

CAS No.

646507-34-8

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

[1-cyano-3-(2-oxochromen-7-yl)oxypropyl] acetate

InChI

InChI=1S/C15H13NO5/c1-10(17)20-13(9-16)6-7-19-12-4-2-11-3-5-15(18)21-14(11)8-12/h2-5,8,13H,6-7H2,1H3

InChI Key

KTBDIXIKMYEREY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CCOC1=CC2=C(C=C1)C=CC(=O)O2)C#N

Origin of Product

United States

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